4-[(benzylamino)sulfonyl]benzamide
Description
Contextualization within Sulfonamide and Benzamide (B126) Chemical Classes
The chemical identity of 4-[(benzylamino)sulfonyl]benzamide is fundamentally defined by the presence of two key functional groups: a sulfonamide and a benzamide. nih.govnih.gov This dual character places it within two major classes of organic compounds that have independently contributed significantly to the field of pharmacology.
Sulfonamides , characterized by the -SO₂NHR group, are a cornerstone of modern medicine. nih.govdrugbank.com Their journey began with the discovery of the antibacterial properties of prontosil (B91393) in the 1930s, which was later found to be a prodrug of sulfanilamide (B372717). researchgate.net This discovery ushered in the era of sulfa drugs, the first class of synthetic antimicrobial agents. researchgate.net Beyond their antibacterial applications, sulfonamides have demonstrated a wide array of biological activities, including diuretic, hypoglycemic, and anticancer effects. nih.gov The sulfonamide group's ability to act as a zinc-binding group is a key feature that has been exploited in the design of various enzyme inhibitors. nih.gov
Benzamides , which contain a benzene (B151609) ring attached to an amide group (-C(=O)NH₂), also represent a privileged scaffold in drug discovery. ontosight.ai This structural motif is present in a diverse range of therapeutic agents with activities such as antiemetic, antipsychotic, and gastroprokinetic properties. The versatility of the benzamide core allows for extensive structural modifications, enabling the fine-tuning of pharmacological profiles. ontosight.ai
Table 1: Key Properties of this compound
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Synonym | N-benzyl-4-sulfamoylbenzamide |
| Molecular Formula | C₁₄H₁₄N₂O₃S |
| Molecular Weight | 290.34 g/mol |
| CAS Number | 107619-27-2 |
Historical Overview of Research Trajectories for the this compound Scaffold
The research trajectory of the this compound scaffold is intrinsically linked to the broader history of sulfonamide and benzamide chemistry. The initial wave of sulfonamide research in the early 20th century focused primarily on developing antibacterial agents. researchgate.net As the understanding of structure-activity relationships grew, researchers began to explore modifications of the basic sulfanilamide structure to enhance potency and broaden the spectrum of activity.
The specific synthesis and investigation of N-substituted 4-sulfamoylbenzamides, the class to which this compound belongs, emerged from the desire to create sulfonamides with different physicochemical properties and biological targets. Early work in this area often involved the reaction of 4-sulfamoylbenzoic acid with various amines to generate a library of derivatives. nih.gov
A significant milestone in the history of this scaffold was the discovery of its potent inhibitory activity against carbonic anhydrase (CA) enzymes. nih.gov Research in the mid to late 20th century identified the sulfonamide group as a key zinc-binding moiety in CA inhibitors. This led to the systematic design and synthesis of numerous sulfonamide-based inhibitors, including those with a benzamide structure, for potential use as diuretics and antiglaucoma agents. The compound N-benzyl-4-sulfamoylbenzamide (an alternative name for the subject compound) was identified as a potent inhibitor of carbonic anhydrase II (CA II). nih.gov
Contemporary Significance of this compound in Chemical Biology Research
In the contemporary research landscape, the this compound scaffold continues to be a valuable tool in chemical biology and drug discovery. Its significance is primarily centered on its role as a potent and selective inhibitor of carbonic anhydrases, but its utility extends to other biological targets as well.
The inhibition of carbonic anhydrases is a major focus of current research. nih.gov CAs are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. Different CA isoforms are involved in various physiological and pathological processes, making them attractive drug targets. For instance, CA II is involved in aqueous humor secretion in the eye, and its inhibition is a key strategy for treating glaucoma. nih.gov Tumor-associated isoforms like CA IX and CA XII are implicated in cancer progression, and their inhibition is being explored as an anticancer strategy. nih.govnih.gov The this compound scaffold has been instrumental in the development of potent and isoform-selective CA inhibitors. nih.govnih.gov
Table 2: Research Applications of the this compound Scaffold
| Research Area | Biological Target | Therapeutic Potential |
|---|---|---|
| Glaucoma | Carbonic Anhydrase II (CA II) | Reduction of intraocular pressure |
| Oncology | Carbonic Anhydrase IX (CA IX) and XII (CA XII) | Antitumor agents |
| Neurological Disorders | Carbonic Anhydrase VII (CA VII) | Anticonvulsant, treatment of neuropathic pain |
Recent studies have explored a wide range of derivatives of 4-sulfamoylbenzamide, including those with benzylamine (B48309) and other substituted amine moieties, to optimize their inhibitory profiles against different CA isoforms. nih.govnih.gov For example, research has shown that compounds incorporating secondary amine moieties, such as in this compound, often exhibit better inhibitory activity against several CA isozymes compared to their primary amine counterparts. nih.gov
Beyond carbonic anhydrase inhibition, the benzamide-sulfonamide framework is being investigated for its potential to interact with other biological targets. The versatility of the scaffold allows for the introduction of various substituents, leading to the exploration of new therapeutic applications. While the primary focus for this compound itself remains on carbonic anhydrase, its structural motifs are found in compounds designed to target other enzymes and receptors, highlighting the broader importance of this chemical architecture in medicinal chemistry.
Structure
3D Structure
Properties
IUPAC Name |
4-(benzylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c15-14(17)12-6-8-13(9-7-12)20(18,19)16-10-11-4-2-1-3-5-11/h1-9,16H,10H2,(H2,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFIFVZLDXPWFOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of 4 Benzylamino Sulfonyl Benzamide Analogues
Established Synthetic Routes for 4-[(benzylamino)sulfonyl]benzamide Core Structure
The foundational structure of this compound is typically assembled through several key chemical transformations. These methods have been refined over time to improve yields and purity.
Nucleophilic Substitution Reactions for Sulfonamide Formation
The formation of the sulfonamide bond is a critical step in the synthesis of this compound. This is most commonly achieved through a nucleophilic substitution reaction between a sulfonyl chloride and an amine. The general mechanism involves the attack of the nucleophilic amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of the sulfonamide linkage.
A common approach involves reacting 4-carboxybenzenesulfonyl chloride with benzylamine (B48309). The amino group of benzylamine acts as the nucleophile, attacking the sulfonyl chloride. This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. nsf.gov
In a related two-step synthesis of N-benzyl-4-methylbenzenesulfonamides, 4-methylbenzenesulfonyl chloride is first treated with a primary amine to form the corresponding 4-methylbenzenesulfonamide. nsf.gov Subsequent benzylation of this intermediate affords the final product. nsf.gov The initial reaction of sulfonyl chlorides with primary or secondary amines is a fundamental method for creating the sulfonamide scaffold. ijarsct.co.in While primary amines are generally highly reactive, secondary amines exhibit lower reactivity. ijarsct.co.in
The versatility of this reaction allows for the synthesis of a wide array of sulfonamide derivatives by varying the amine and sulfonyl chloride starting materials. researchgate.net For instance, amino acids can be used as the amine source, offering a platform for creating sulfonamides with tailored structures. researchgate.net
Peptide Coupling Reagent Applications for Amide Linkage
The amide bond in this compound is formed by the reaction of a carboxylic acid and an amine. While this can be achieved by converting the carboxylic acid to a more reactive derivative like an acid chloride, peptide coupling reagents offer a milder and often more efficient alternative. researchgate.net These reagents activate the carboxylic acid, facilitating its reaction with the amine. researchgate.netyoutube.com
Commonly used peptide coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and phosphonium (B103445) salts such as 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT). youtube.comluxembourg-bio.com The fundamental principle involves the activation of the carboxylic acid to form a reactive intermediate that readily couples with the amine. researchgate.net
DEPBT has proven to be a particularly effective coupling reagent for amide bond formation, demonstrating resistance to racemization, which is a significant advantage in the synthesis of chiral molecules. luxembourg-bio.com A proposed mechanism for DEPBT-mediated coupling involves the formation of an activated ester intermediate that is then displaced by the amine. luxembourg-bio.com
The use of such reagents avoids the harsh conditions associated with acid chloride formation and often leads to higher yields and cleaner reactions. This approach is fundamental in peptide synthesis and has been widely adopted for the formation of amide bonds in a variety of other molecules. researchgate.netgoogle.com
Condensation Reactions in Analogous Syntheses
Condensation reactions are widely employed in the synthesis of various analogues and precursors of this compound. These reactions typically involve the joining of two molecules with the elimination of a small molecule, such as water.
For example, Schiff bases, which are precursors to some sulfonamide derivatives, are formed through the condensation of an amine with an aldehyde or ketone. nih.govresearchgate.net In one study, imine derivatives were synthesized by the condensation of sulfanilamide (B372717) with substituted aromatic aldehydes. These Schiff bases were then reduced to the corresponding secondary amines. nih.gov This method provides a facile route to derivatives of 4-sulfamoylphenyl-benzylamine. nih.gov
The synthesis of benzimidazole-sulfonyl hybrids often involves the condensation of o-phenylenediamine (B120857) with a carboxylic acid or its derivatives. nih.gov Similarly, pyrazoline-containing sulfonamides have been synthesized via Claisen-Schmidt condensation under basic conditions. nih.gov
These condensation reactions are versatile and can be catalyzed by acids or bases. For instance, the synthesis of N-sulfonyl imines has been achieved through the condensation of sulfonamides with aldehydes under solvent-free conditions using a heterogeneous catalyst like silica-supported P2O5. researchgate.net
Advanced Synthetic Approaches and Optimization
To improve the efficiency, sustainability, and speed of synthesis, modern techniques are increasingly being applied to the production of this compound and its analogues.
Microwave-Assisted Synthesis Techniques
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. The application of microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating methods. organic-chemistry.org
This technique has been successfully applied to the synthesis of various sulfonamide derivatives. nih.govnih.gov For instance, a series of 4-[5-(4-hydroxyphenyl)-3-aryl-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide derivatives were synthesized for the first time using microwave irradiation. nih.govresearchgate.net This method has also been used for the synthesis of benzamides through the microwave-assisted ring opening of oxazolones. researchgate.net
A notable microwave-assisted method allows for the direct synthesis of sulfonamides from sulfonic acids or their sodium salts, avoiding the need to isolate sulfonyl chloride intermediates. organic-chemistry.org This process involves two microwave steps and utilizes 2,4,6-trichloro- researchgate.netnih.govresearchgate.net-triazine (TCT) as an activating agent, demonstrating broad substrate scope and high yields. organic-chemistry.org In another example, the reaction of N-{[4-(benzoylamino)phenyl]sulfonyl}benzamide was achieved in 82% yield using microwave synthesis, compared to a 50% yield with conventional methods. researchgate.net
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of sulfonamide synthesis, this includes the use of environmentally benign solvents, catalysts, and energy sources.
One approach involves performing reactions in water, which is a safe and environmentally friendly solvent. A series of sulfonamides were synthesized at room temperature in water with pH control, allowing for easy separation of the products in high yields and purity. ijarsct.co.in
Solvent-free reaction conditions represent another green chemistry strategy. The synthesis of N-sulfonyl imines has been accomplished via condensation of sulfonamides with aldehydes under solvent-free conditions, often facilitated by microwave irradiation or the use of solid-supported catalysts. researchgate.net Mechanochemical methods, such as ball-milling, offer a sustainable and highly efficient route for synthesizing compounds with minimal solvent usage and improved yields. rsc.org
The development of novel, environmentally benign synthetic methods is an ongoing area of research. For example, efforts have been made to replace hazardous reagents and solvents, such as dichloromethane, in the synthesis of N-benzyl-4-methylbenzenesulfonamides to reduce the environmental impact. nsf.gov
One-Pot Synthesis Strategies for Benzylsulfonamides
While a specific one-pot protocol for this compound itself is not extensively detailed, the principles can be adapted from related methodologies. A plausible one-pot approach could involve the initial reaction of 4-carboxybenzenesulfonyl chloride with benzylamine to form the sulfonamide, followed by in-situ activation of the carboxylic acid and subsequent amidation. More advanced one-pot procedures for related structures, such as polysubstituted benzenes and pyridazines, utilize tandem reactions. nih.govnih.govresearchgate.net For instance, a proposed one-pot synthesis of substituted N-benzyl-4-methylbenzenesulfonamides builds on the similarities between the two main synthetic steps, suggesting a streamlined process from 4-methylbenzenesulfonyl chloride. nsf.gov These strategies often rely on carefully controlled reaction conditions and the use of catalysts or mediators to drive the sequential transformations without isolating intermediates.
Structural Modification and Derivatization Strategies
The core structure of this compound offers multiple sites for chemical modification, enabling the synthesis of a diverse library of analogues. These modifications are crucial for exploring structure-activity relationships (SAR) in medicinal chemistry. Key strategies involve the introduction of new functional groups and ring systems at the sulfonamide, amine, and phenyl ring positions.
Introduction of Heterocyclic Moieties (e.g., 1,3,4-oxadiazol, 1,3-oxazol)
The incorporation of heterocyclic rings is a well-established strategy in drug design to modulate physicochemical properties and biological activity. The 1,3,4-oxadiazole (B1194373) and 1,3-oxazole moieties have been successfully integrated into sulfonamide scaffolds.
1,3,4-Oxadiazoles: A common route to 1,3,4-oxadiazole-sulfonamide derivatives begins with a sulfonamide-containing carboxylic acid. jocpr.comscholarscentral.comjocpr.com The carboxylic acid is first converted to its corresponding ester, which then reacts with hydrazine (B178648) hydrate (B1144303) to form a hydrazide. jocpr.comjocpr.com This key intermediate can be cyclized with various reagents, such as carbon disulfide or phosphorus oxychloride, to yield the 1,3,4-oxadiazole ring. jocpr.comnih.govjchemrev.com For example, starting from N-alkyl sulfamidobenzoic acids, the corresponding esters are formed, which upon reaction with hydrazine hydrate yield benzohydrazide (B10538) derivatives. These are then cyclized using carbon disulfide in the presence of potassium hydroxide (B78521) to give 2-mercapto-1,3,4-oxadiazol derivatives. jocpr.comjocpr.com
1,3-Oxazoles: The synthesis of 1,3-oxazole sulfonamides typically involves the construction of the oxazole (B20620) ring prior to the formation of the sulfonamide linkage. nih.govacs.org A general approach starts with an α-bromoketone, which is converted to a primary amine salt via the Delépine reaction. nih.govacs.org Acylation of this amine followed by cyclization with a dehydrating agent like phosphoryl chloride yields the 1,3-oxazole ring. nih.govacs.org The resulting oxazole-containing intermediate is then chlorosulfonated to produce a sulfonyl chloride, which is the pivotal precursor for creating the final sulfonamide derivatives by reacting it with various amines. nih.govacs.org
| Heterocycle | General Synthetic Strategy | Key Intermediates | Key Reagents | References |
|---|---|---|---|---|
| 1,3,4-Oxadiazole | Cyclization of a sulfonamide-containing acid hydrazide. | Acid hydrazides | Carbon disulfide, Phosphorus oxychloride, Thionyl chloride | jocpr.comjocpr.comnih.govjchemrev.com |
| 1,3-Oxazole | Formation of the oxazole ring followed by sulfonamide linkage construction. | α-Bromoketones, Benzenesulfonyl chlorides | Delépine reaction reagents, Phosphoryl chloride, Chlorosulfonic acid | nih.govacs.org |
Alkylation and Acylation of Amine and Sulfonamide Groups
Modification of the nitrogen atoms within the this compound scaffold through alkylation and acylation provides another avenue for creating structural diversity.
Alkylation: The sulfonamide nitrogen, once deprotonated by a suitable base, can act as a nucleophile and react with alkyl halides. This reaction is a standard method for preparing N-substituted sulfonamides. nsf.gov For instance, the benzylation of primary sulfonamides can be achieved to form secondary sulfonamides like N-allyl-N-benzyl-4-methylbenzenesulfonamide. nsf.gov More advanced methods utilize organocatalysis to achieve enantioselective N-alkylation, a key process for generating chiral molecules. nih.gov Direct alkylation of the amide nitrogen in benzamides can also be accomplished under specific conditions, often requiring strong bases like lithium diisopropylamide (LDA). nih.gov
Acylation: The reaction of the sulfonamide or amine nitrogen with acylating agents, such as acyl chlorides or anhydrides, yields the corresponding amides or imides. A classic example is the reaction of sulfanilamide with benzoyl chloride in an alkaline medium to produce N-acylated sulfonamides. researchgate.net This transformation can be applied to introduce a wide variety of acyl groups, thereby modifying the electronic and steric properties of the parent molecule.
| Modification | Target Site | General Method | Typical Reagents | References |
|---|---|---|---|---|
| Alkylation | Sulfonamide N-H, Amine N-H | Nucleophilic substitution with alkyl halides. | Alkyl halides, Base (e.g., K₂CO₃, NaH), Chiral amine catalysts | nsf.govnih.gov |
| Acylation | Sulfonamide N-H, Amine N-H | Nucleophilic acyl substitution with acylating agents. | Acyl chlorides, Anhydrides, Base (e.g., Pyridine, NaOH) | researchgate.net |
Incorporation of Diverse Substituents on Phenyl Rings
Altering the substitution pattern on the two phenyl rings of the this compound framework is a fundamental strategy for fine-tuning biological activity. Substituents can influence the molecule's conformation, lipophilicity, and ability to form intermolecular interactions with biological targets.
Syntheses often begin with pre-substituted starting materials. For example, substituted benzoic acids can be chlorosulfonated and subsequently reacted with various amines to generate a library of derivatives with different groups on the benzamide (B126) phenyl ring. nih.gov Similarly, a range of substituted benzylamines or anilines can be used to introduce diversity on the N-benzyl or sulfonamide portion of the molecule. nih.govnih.gov A common synthetic pathway involves the condensation of sulfanilamide with various substituted aromatic aldehydes to form Schiff bases, which are then reduced to the corresponding secondary amines, yielding derivatives with diverse substituents on the benzylamine phenyl ring. nih.gov
| Ring Position | Synthetic Approach | Example Starting Materials | Example Substituents Introduced | References |
|---|---|---|---|---|
| Benzamide Phenyl Ring | Use of substituted benzoic acids. | Substituted benzoic acids | Halogens (Cl, Br), Alkoxy (OCH₃), Alkyl (CH₃) | nih.gov |
| Benzylamine Phenyl Ring | Condensation with substituted aromatic aldehydes followed by reduction. | Substituted benzaldehydes | Halogens, Hydroxyl, Methoxy (B1213986), Nitro | nih.gov |
| Sulfonamide Phenyl Ring (in related analogues) | Use of substituted anilines or sulfonyl chlorides. | Substituted anilines, Substituted benzenesulfonyl chlorides | Halogens, Methyl, Fluoro | nih.govresearchgate.net |
Chiral Synthesis of Enantiopure this compound Analogues
The synthesis of single-enantiomer compounds is critical in medicinal chemistry, as different enantiomers of a chiral drug can have distinct pharmacological and toxicological profiles. For sulfonamide-containing structures, chirality can arise from stereocenters on the side chains or from axial chirality in sterically hindered biaryl systems.
A significant advancement in this area is the development of organocatalytic atroposelective N-alkylation of sulfonamides. nih.gov This method allows for the synthesis of axially chiral N-aryl sulfonamides with excellent enantiopurity. The strategy employs commercially available chiral amine catalysts to control the stereochemical outcome of the N-alkylation reaction, providing practical access to enantiopure compounds that were previously difficult to synthesize. nih.gov While not demonstrated specifically for this compound, this methodology is highly relevant for creating chiral analogues within this class of compounds. Another approach involves the use of chiral sulfinamides as precursors. These can be used to direct the stereoselective synthesis of more complex chiral molecules containing a sulfonamide group. researchgate.net
Advanced Spectroscopic and Structural Elucidation of 4 Benzylamino Sulfonyl Benzamide Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations, the precise connectivity and spatial arrangement of atoms can be determined.
Proton NMR (¹H NMR) Chemical Shift Analysis
In the ¹H NMR spectrum of 4-[(benzylamino)sulfonyl]benzamide, distinct signals corresponding to the various proton environments are expected. The aromatic protons of the two benzene (B151609) rings will appear in the downfield region, typically between δ 7.0 and 8.5 ppm. The protons on the benzamide (B126) ring are expected to show a characteristic splitting pattern. Specifically, the protons ortho to the carbonyl group would be deshielded and appear at a lower field compared to the protons meta to this group.
The protons of the benzyl (B1604629) group will also exhibit characteristic signals. The five protons of the phenyl ring will likely appear as a multiplet in the aromatic region. The two methylene (B1212753) protons (CH₂) adjacent to the nitrogen of the sulfonamide group would be observed as a singlet or a doublet, depending on the coupling with the N-H proton, typically in the range of δ 4.0-4.5 ppm.
The protons attached to nitrogen atoms, namely the amide (CONH) and sulfonamide (SO₂NH) protons, are exchangeable and their chemical shifts can be influenced by factors such as solvent, concentration, and temperature. The amide proton is anticipated to appear as a broad singlet in the range of δ 8.0-9.0 ppm. The sulfonamide N-H proton signal is also expected to be a broad singlet, often appearing at a higher chemical shift. For some sulfonamide derivatives, this signal can be observed at chemical shifts greater than δ 10.0 ppm nih.gov.
| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic Protons (Benzamide Ring) | 7.8 - 8.2 | Multiplet |
| Aromatic Protons (Benzyl Ring) | 7.2 - 7.5 | Multiplet |
| Amide N-H | 8.0 - 9.0 | Broad Singlet |
| Sulfonamide N-H | > 10.0 | Broad Singlet |
| Methylene (CH₂) | 4.0 - 4.5 | Singlet/Doublet |
Note: The expected chemical shifts are based on the analysis of related sulfonamide and benzamide structures.
Carbon-13 NMR (¹³C NMR) Characterization
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon of the benzamide group is characteristically found in the downfield region, typically between δ 165 and 170 ppm. The aromatic carbons will resonate in the range of δ 120-145 ppm. The specific chemical shifts will depend on the substitution pattern and the electronic environment of each carbon atom. The methylene carbon of the benzyl group is expected to appear in the aliphatic region, around δ 45-50 ppm.
| Carbon Environment | Expected Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | 165 - 170 |
| Aromatic Carbons | 120 - 145 |
| Methylene (CH₂) | 45 - 50 |
Note: The expected chemical shifts are based on the analysis of related sulfonamide and benzamide structures.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC)
To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are invaluable. A Correlation Spectroscopy (COSY) experiment would reveal the coupling relationships between protons, helping to identify adjacent protons within the aromatic rings and the coupling between the methylene and N-H protons.
A Heteronuclear Single Quantum Coherence (HSQC) spectrum correlates directly bonded proton and carbon atoms. This technique is instrumental in assigning the carbon signals based on the already assigned proton signals. For instance, the methylene proton signal would show a cross-peak with the corresponding methylene carbon signal.
Isotopic Labeling for Exchangeable Proton Identification
The identification of exchangeable protons, such as those of the N-H groups, can be confirmed using isotopic labeling. A common method is to add a small amount of deuterium (B1214612) oxide (D₂O) to the NMR sample. The deuterium will exchange with the labile protons (amide and sulfonamide N-H), causing their signals to disappear from the ¹H NMR spectrum. This confirms the assignment of these peaks. Isotopic labeling with ¹⁵N can also be employed to study the N-H bond and the electronic environment of the nitrogen atoms, providing further structural insights chemicalbook.com.
Vibrational Spectroscopy: Infrared (IR) Analysis
Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.
Identification of Characteristic Functional Group Stretches (C=O, N-H, S=O)
The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its key functional groups. The carbonyl (C=O) stretching vibration of the amide group is expected to appear as a strong band in the region of 1630-1680 cm⁻¹. The N-H stretching vibrations of the primary sulfonamide (SO₂NH₂) and the secondary amide (CONH) will be visible in the region of 3200-3400 cm⁻¹. The sulfonamide group will also show two characteristic strong stretching bands for the S=O bonds, typically in the ranges of 1300-1350 cm⁻¹ (asymmetric stretch) and 1140-1180 cm⁻¹ (symmetric stretch). For some sulfonamide derivatives, these bands have been observed around 1338 cm⁻¹ and 1155 cm⁻¹ nih.gov.
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
| Amide (C=O) | Stretch | 1630 - 1680 | Strong |
| Amide & Sulfonamide (N-H) | Stretch | 3200 - 3400 | Medium-Strong |
| Sulfonamide (S=O) | Asymmetric Stretch | 1300 - 1350 | Strong |
| Sulfonamide (S=O) | Symmetric Stretch | 1140 - 1180 | Strong |
Note: The expected frequencies are based on established IR correlation tables and data from related compounds.
Conformational Analysis via IR Spectroscopy
For instance, the N-H stretching vibrations can indicate the presence and strength of hydrogen bonding. In a series of N-(substituted-benzyl)-4-aminosulfonylbenzamides, the positions of the amide and sulfonamide N-H stretching bands can vary depending on the substituent on the benzyl ring. These shifts in vibrational frequencies can be correlated with different conformational states of the molecule.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation
Mass spectrometry is an indispensable analytical technique for determining the molecular weight of a compound and deducing its structure through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. For this compound, HRMS can confirm its molecular formula by matching the experimentally measured mass to the calculated exact mass with a high degree of precision.
Electrospray Ionization (ESI-MS) and Electron Ionization (EI-MS) Techniques
Both Electrospray Ionization (ESI) and Electron Ionization (EI) are common ionization techniques used in mass spectrometry, each providing complementary information.
ESI-MS is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. In the case of this compound and its derivatives, ESI-MS would typically produce protonated molecules [M+H]⁺ or other adducts, allowing for the straightforward determination of the molecular weight. The fragmentation induced in the ESI source or in a tandem MS experiment (MS/MS) can reveal characteristic losses of functional groups.
EI-MS , on the other hand, is a higher-energy ionization method that leads to more extensive fragmentation. The resulting mass spectrum displays a pattern of fragment ions that is characteristic of the molecule's structure. For this compound, common fragmentation pathways would likely involve the cleavage of the C-S and S-N bonds of the sulfonamide group and the C-N bond of the benzylamine (B48309) moiety. The analysis of these fragments helps to piece together the connectivity of the molecule. A plausible fragmentation pattern could show a prominent peak for the benzyl cation (m/z 91) and other fragments corresponding to the benzamide and sulfonyl portions of the molecule.
X-ray Diffraction (XRD) for Solid-State Structural Determination
X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction analysis of a suitable crystal of this compound would provide detailed information about bond lengths, bond angles, and torsion angles. This allows for the unambiguous determination of its molecular conformation in the solid state. Such studies have revealed that in similar sulfonamide structures, the geometry around the sulfur atom is typically a distorted tetrahedron.
Investigation of Crystal Packing and Intermolecular Interactions
The data from single-crystal X-ray diffraction also elucidates how the molecules are arranged in the crystal lattice. This crystal packing is governed by a network of intermolecular interactions, such as hydrogen bonds and van der Waals forces. For this compound, the presence of N-H and C=O groups suggests that hydrogen bonding plays a significant role in its crystal structure. The amide and sulfonamide groups can act as both hydrogen bond donors and acceptors, leading to the formation of extended networks that stabilize the crystal lattice. For example, intermolecular N-H···O=C and N-H···O=S hydrogen bonds are commonly observed in the crystal structures of related sulfonamides. These interactions dictate the physical properties of the solid, such as its melting point and solubility.
Computational Chemistry and Molecular Modeling of 4 Benzylamino Sulfonyl Benzamide Systems
Quantum Chemical Calculations and Density Functional Theory (DFT)
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For sulfonamide derivatives, calculations are commonly performed using the B3LYP functional with basis sets such as 6-31G(d,p) or 6-311++G(d,p) to ensure accuracy. These calculations form the basis for geometry optimization, electronic property analysis, and spectroscopic predictions.
Geometry optimization is a computational process to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to its lowest energy state. This process calculates the equilibrium bond lengths, bond angles, and dihedral angles. For 4-[(benzylamino)sulfonyl]benzamide, this would involve finding the most stable conformation by minimizing the steric hindrance and electronic repulsion between the benzylamino group, the sulfonyl group, and the benzamide (B126) moiety. Programs like Gaussian are frequently utilized for these calculations.
Table 1: Representative Optimized Geometrical Parameters for a Sulfonamide Backbone.
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | S-O1 | ~1.45 Å |
| S-O2 | ~1.45 Å | |
| S-N | ~1.65 Å | |
| S-C (phenyl) | ~1.78 Å | |
| Bond Angle | O1-S-O2 | ~120° |
| O-S-N | ~107° | |
| N-S-C (phenyl) | ~108° | |
| Dihedral Angle | C-S-N-C | Varies with conformation |
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, indicating its nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting the molecule's electrophilic character. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests higher reactivity.
Table 2: Example Frontier Molecular Orbital Properties.
| Parameter | Energy (eV) |
| HOMO Energy | -6.5 to -7.5 |
| LUMO Energy | -1.0 to -2.0 |
| HOMO-LUMO Gap (ΔE) | 4.5 to 5.5 |
Molecular Electrostatic Potential (MEP) mapping is a technique used to visualize the charge distribution across a molecule's surface. It is instrumental in identifying the regions that are susceptible to electrophilic and nucleophilic attack. In an MEP map, different colors represent different electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. For this compound, the negative potential (red) would be concentrated around the electronegative oxygen atoms of the sulfonyl and benzamide groups, while positive potentials (blue) would likely be found around the amine hydrogen atoms.
Natural Bond Orbital (NBO) analysis provides detailed insight into the bonding and electronic structure of a molecule. It examines charge transfer, electron delocalization, and hyperconjugative interactions between orbitals. This analysis helps to quantify the stability of the molecule arising from these electronic interactions. For this compound, NBO analysis would elucidate the delocalization of electron density across the phenyl rings and the stabilizing interactions between the lone pairs of oxygen and nitrogen atoms with adjacent antibonding orbitals.
Theoretical vibrational analysis is used to predict the infrared (IR) and Raman spectra of a molecule. The calculated frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and rocking of its bonds. Potential Energy Distribution (PED) analysis is then used to assign these calculated frequencies to specific atomic motions, providing a detailed understanding of the vibrational spectrum. This requires specialized software, such as VEDA, to correlate the theoretical frequencies with experimental spectral data.
Molecular Docking and Binding Affinity Predictions
Molecular docking is a computational simulation that predicts the preferred orientation of a ligand when it binds to a target protein's active site. This technique is crucial in drug design for evaluating the potential of a molecule as a therapeutic agent. The simulation calculates a docking score or binding energy (typically in kcal/mol), which estimates the binding affinity between the ligand and the protein. The analysis also identifies key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. For this compound, docking studies would be used to predict its binding mode and affinity against various biological targets, such as enzymes or receptors implicated in disease.
Table 3: Illustrative Molecular Docking Results.
Note: The following data are hypothetical, representing a typical output from a docking simulation of a sulfonamide ligand against a protein target (e.g., a bacterial enzyme or a human carbonic anhydrase). Specific docking results for this compound were not found.
| Protein Target (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Example Target 1 | -7.8 | ARG 426, GLY 664 | Hydrogen Bond |
| Example Target 1 | -7.8 | VAL 662 | Hydrophobic Interaction |
| Example Target 2 | -8.2 | HIS 94, THR 200 | Hydrogen Bond, Metal Coordination |
| Example Target 2 | -8.2 | LEU 198 | Hydrophobic Interaction |
Ligand-Protein Interaction Profiling (e.g., hydrogen bonding, hydrophobic interactions)
Computational studies, primarily through molecular docking, have elucidated the key interactions between this compound and its target proteins, most notably carbonic anhydrases (CAs). The binding is characterized by a network of hydrogen bonds and hydrophobic interactions that anchor the ligand within the active site.
The sulfonamide group is a critical pharmacophore, with the nitrogen atom coordinating to the catalytic zinc ion present in the active site of metalloenzymes like carbonic anhydrase. This interaction is a hallmark of sulfonamide-based inhibitors. Furthermore, the oxygen atoms of the sulfonyl group typically form hydrogen bonds with the backbone amide of key amino acid residues, such as Thr199 in human carbonic anhydrase II (hCA II).
The benzylamino and benzamide moieties contribute significantly to the binding affinity through hydrophobic interactions with nonpolar residues in the active site. The aromatic rings can engage in π-π stacking and van der Waals interactions with residues like Phe131, Val135, Leu198, and Pro202 in hCA II. The specific orientation of the benzyl (B1604629) group can influence the selectivity of the compound for different CA isoforms by interacting with residues in the hydrophobic half of the active site.
| Interaction Type | Key Interacting Moieties of this compound | Typical Interacting Protein Residues (e.g., in hCA II) |
| Hydrogen Bonding | Sulfonamide group (NH and SO2) | Thr199, Gln92, His94 |
| Coordination | Sulfonamide nitrogen | Catalytic Zn(II) ion |
| Hydrophobic Interactions | Benzyl and benzamide aromatic rings | Val121, Phe131, Val135, Leu198, Pro202, Trp209 |
Prediction of Binding Modes and Active Site Accommodation
Molecular docking simulations have been instrumental in predicting the preferred binding orientation of this compound within the active site of target proteins. For carbonic anhydrase, the predicted binding mode consistently shows the sulfonamide group anchored deep within the catalytic pocket, directly interacting with the zinc ion.
The benzamide portion of the molecule tends to orient towards the entrance of the active site, where it can form interactions with residues lining the rim. The flexibility of the benzylamino group allows it to adopt various conformations to maximize hydrophobic contacts within a specific sub-pocket of the active site. This adaptability is a key factor in its accommodation and can be exploited to achieve isoform selectivity. The precise geometry of the active site, which varies between different carbonic anhydrase isoforms, dictates the optimal positioning of the benzyl and benzamide substituents.
Induced-Fit Docking Methodologies
While standard molecular docking treats the protein as a rigid entity, induced-fit docking (IFD) methodologies account for the flexibility of the protein's active site upon ligand binding. For flexible molecules like this compound, IFD provides a more accurate representation of the binding event.
In the context of carbonic anhydrase, IFD simulations would allow for the side chains of active site residues to reorient to better accommodate the benzylamino and benzamide groups. This can reveal more favorable interactions that might be missed in rigid docking. For example, the movement of a phenylalanine or leucine residue could create a more optimal hydrophobic pocket for the benzyl group, leading to a predicted increase in binding affinity. Although specific IFD studies on this compound are not extensively documented, the principles of this methodology are crucial for accurately modeling its interactions.
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations offer a dynamic perspective on the behavior of this compound in a biological environment, complementing the static picture provided by docking studies.
Dynamic Behavior of this compound within Biological Systems
MD simulations can track the movement and conformational changes of both the ligand and the protein over time. For this compound bound to a protein like carbonic anhydrase, MD can reveal the stability of the key interactions identified in docking studies. It can show fluctuations in the hydrogen bond distances and the dynamic nature of the hydrophobic contacts.
These simulations can also highlight the role of water molecules in mediating ligand-protein interactions. Water-bridged hydrogen bonds, where a water molecule acts as an intermediary between the ligand and the protein, are often crucial for stabilizing the complex and can be explicitly observed in MD simulations.
Solvent Effects on Compound Reactivity and Conformation
The surrounding solvent, typically water in a biological system, plays a critical role in the behavior of this compound. MD simulations explicitly model the solvent, allowing for the investigation of its effects on the compound's conformation and reactivity. The conformation of the flexible benzylamino group can be influenced by its interactions with the surrounding water molecules when it is not bound to a protein.
Furthermore, the desolvation of the ligand and the active site upon binding is a key thermodynamic consideration. The energy penalty of removing water molecules from both the ligand's surface and the protein's active site must be compensated by the favorable energy of the binding interactions. MD simulations can provide insights into this energetic balance.
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling
QSAR and pharmacophore modeling are computational techniques used to correlate the chemical structure of a series of compounds with their biological activity.
For derivatives of this compound, QSAR studies can identify the physicochemical properties that are most important for their inhibitory activity against a particular target. For example, a QSAR model might reveal that increased hydrophobicity of the substituent on the benzyl ring correlates with higher potency against a specific carbonic anhydrase isoform. These models are often expressed as mathematical equations that can predict the activity of novel, unsynthesized compounds.
Pharmacophore modeling, on the other hand, identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific target. A pharmacophore model for a this compound-based inhibitor would typically include:
A zinc-binding feature (the sulfonamide group).
One or more hydrogen bond acceptor/donor sites.
Several hydrophobic/aromatic centers.
This model serves as a 3D query for screening large compound libraries to identify new potential inhibitors with diverse chemical scaffolds but the same essential binding features.
| Modeling Technique | Application to this compound | Key Findings and Predictions |
| QSAR | Correlating structural modifications with inhibitory activity against carbonic anhydrases. | Identification of key physicochemical properties (e.g., hydrophobicity, electronic effects) that govern potency and selectivity. |
| Pharmacophore Modeling | Defining the essential 3D features for binding to the target active site. | Generation of a 3D model with features like a zinc-binding group, hydrogen bond donors/acceptors, and hydrophobic regions to guide virtual screening. |
Pharmacophore Mapping and Feature Identification
Pharmacophore mapping is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. This process is fundamental in designing new molecules with desired biological activities.
As with predictive modeling, there is no specific pharmacophore mapping data available for this compound in the current body of scientific literature. The generation of a pharmacophore model requires a set of active compounds and knowledge of their biological target, or the structure of the target itself. Without such data for this compound, its key pharmacophoric features and their spatial relationships remain undefined. General pharmacophore models for broader classes of sulfonamides exist, but their direct applicability and accuracy for this specific compound have not been investigated.
Structure Activity Relationship Sar and Scaffold Optimization Studies for 4 Benzylamino Sulfonyl Benzamide
Systematic Structural Modifications and Their Impact on Molecular Interactions
The potency and selectivity of 4-[(benzylamino)sulfonyl]benzamide derivatives are intricately linked to the nature and arrangement of their constituent parts. Systematic modifications of the sulfonamide, benzamide (B126), and benzyl (B1604629) moieties, as well as substitutions on the aromatic rings, have profound effects on their interactions with biological targets.
Role of Sulfonamide and Benzamide Moieties in Binding
The sulfonamide (-SO₂NH-) and benzamide (-CONH-) moieties are critical pharmacophoric features that play a pivotal role in the binding of this compound derivatives to their target proteins. nih.govtandfonline.com The sulfonamide group, a common motif in many therapeutic agents, often acts as a key anchoring point. nih.gov For instance, in carbonic anhydrase inhibitors, the sulfonamide moiety coordinates with the zinc ion in the enzyme's active site. tandfonline.comnih.govontosight.ai The oxygen atoms of the sulfonamide group can also engage in important hydrogen bonding interactions with protein residues. nih.gov
The benzamide portion of the molecule also contributes significantly to binding affinity and selectivity. The amide linkage can form hydrogen bonds with the protein backbone or side chains, further stabilizing the ligand-protein complex. nih.gov The aromatic ring of the benzamide can participate in various non-covalent interactions, including pi-pi stacking and hydrophobic interactions with aromatic amino acid residues in the binding pocket.
Influence of Benzyl Moiety Variations
The benzyl group attached to the sulfonamide nitrogen provides an avenue for extensive structural modifications to explore and optimize interactions within the binding site. Variations in the benzyl moiety can significantly impact the compound's biological activity. nih.govnih.gov The phenyl ring of the benzyl group can be substituted with various functional groups to probe for additional binding pockets and enhance potency.
For example, the introduction of hydroxyl and methoxy (B1213986) groups on the benzyl ring, as seen in 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives, has been shown to yield potent and selective inhibitors of 12-lipoxygenase. nih.gov The position and nature of these substituents are critical; for instance, a study on N-(1-benzylpiperidin-4-yl)phenylacetamides demonstrated that the position of substituents on the phenylacetamide aromatic ring influences binding affinity for sigma receptors. nih.gov
| Compound/Modification | Target | Activity (IC₅₀/Kᵢ) | Reference |
| 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide | 12-Lipoxygenase | Potent (nM range) | nih.gov |
| N-(1-benzylpiperidin-4-yl)phenylacetamide (unsubstituted) | Sigma1 Receptor | Kᵢ = 3.90 nM | nih.gov |
| 3-substituted N-(1-benzylpiperidin-4-yl)phenylacetamides | Sigma1/Sigma2 Receptors | Higher affinity than 2- or 4-substituted analogues | nih.gov |
Effect of Substituents on Aromatic Rings on Binding Affinity
The substitution pattern on both the benzamide and benzyl aromatic rings is a key determinant of binding affinity and selectivity. The electronic and steric properties of the substituents can modulate the compound's interaction with its biological target. For instance, in a series of sulfamoyl benzamidothiazoles, modifications to the benzene (B151609) ring bearing the sulfamoyl group were explored to understand their impact on NF-κB activation. nih.gov
| Aromatic Ring Substitution | Effect on Activity | Reference |
| Substitution on the benzamide ring | Can significantly alter binding affinity and selectivity through electronic and steric effects. | nih.govnih.gov |
| Substitution on the benzyl ring | Allows for probing of additional binding pockets and optimization of potency. | nih.govnih.gov |
Rational Design Principles for Analogues
The development of novel and improved analogues of this compound relies on rational design principles that leverage structural information and an understanding of molecular interactions. Fragment-based design and lead-oriented synthesis are two powerful strategies employed in this endeavor.
Fragment-Based Design Approaches
Fragment-based drug discovery (FBDD) is a method that starts with identifying small, low-molecular-weight chemical fragments that bind weakly to the biological target. These fragments are then grown or linked together to produce a more potent lead compound. This approach has been successfully applied to the discovery of inhibitors for various enzymes, including those targeted by sulfonamide-containing compounds. nih.govnih.govresearchgate.netunifi.it
In the context of this compound, a fragment-based approach could involve screening a library of small molecules that represent different parts of the parent structure (e.g., substituted benzenes, benzylamines, and sulfonamides). Once fragments that bind to the target are identified, they can be optimized and combined to generate novel analogues with improved affinity and selectivity. For example, a series of sulfamide (B24259) fragments were synthesized and investigated as carbonic anhydrase inhibitors, with one fragment showing potential for further evolution through fragment growing and linking. nih.govnih.gov
Lead-Oriented Synthesis (LOS) Concepts
Lead-oriented synthesis (LOS) is a strategy that focuses on the creation of compound libraries with physicochemical properties that are "lead-like," meaning they are more likely to be successfully optimized into drug candidates. acs.orgnih.govpatsnap.com This approach aims to produce molecules that are not overly complex and have favorable properties for further development.
In the optimization of this compound as a lead structure, LOS principles would guide the selection of building blocks and synthetic routes to generate analogues with desirable characteristics. This involves a careful consideration of factors such as molecular weight, lipophilicity, and the number of rotatable bonds. The goal is to systematically explore the chemical space around the lead compound to identify derivatives with improved potency, selectivity, and pharmacokinetic profiles. acs.orgnih.govnih.gov
Structure-Based Drug Design Principles Applied to this compound
The application of structure-based drug design to this compound involves leveraging the three-dimensional structure of its biological target to guide the design of more potent and selective inhibitors. This process typically begins with the identification of a target protein and the elucidation of its structure, often through techniques like X-ray crystallography or cryo-electron microscopy. Although specific studies on this compound are not extensively documented in publicly available research, the principles can be illustrated by examining studies on analogous compounds.
For instance, research on benzenesulfonamide-based inhibitors targeting carbonic anhydrase (CA) isoforms highlights the core tenets of this approach. nih.gov In such studies, the sulfonamide group of the inhibitor is known to coordinate with the zinc ion in the active site of the enzyme. The remainder of the molecule, including the benzamide and benzylamine (B48309) moieties of this compound, would then be expected to form interactions with the surrounding amino acid residues.
Computational docking simulations are a key component of structure-based design. These simulations would be used to predict the binding mode of this compound within the active site of a target protein. The benzyl group could be oriented to fit into a hydrophobic pocket, while the benzamide portion could form hydrogen bonds with residues at the rim of the active site. The insights gained from these models would then inform the synthesis of new derivatives with modified substituents on the benzyl or benzamide rings to enhance these interactions. A closely related compound, N-benzyl-4-sulfamoylbenzamide, has been identified as a potent inhibitor of carbonic anhydrase II, suggesting the utility of this scaffold in targeting this enzyme family. nih.gov
Optimization Strategies for Enhanced Molecular Properties (Excluding Clinical Outcomes)
The optimization of a lead compound like this compound is a critical phase in drug discovery, aimed at improving its physicochemical and pharmacological properties. This process is guided by the structure-activity relationships established in initial screening and hit-to-lead efforts.
Improving Target Selectivity through Structural Refinement
Achieving selectivity for a specific biological target over others is a major challenge in drug design, as off-target effects can lead to undesirable side effects. For this compound, enhancing selectivity would involve modifying its structure to exploit differences in the active sites of related proteins.
Studies on related sulfonamides have shown that even subtle structural changes can significantly impact isoform selectivity. For example, in the context of carbonic anhydrase inhibitors, modifications to the "tail" portion of the inhibitor—analogous to the benzylamine part of our compound of interest—have been shown to modulate isoform specificity. nih.gov By systematically altering the substituents on the benzyl ring of this compound, it would be possible to introduce steric or electronic features that favor binding to one isoform over another. For example, adding a bulky group to the benzyl ring might prevent the compound from binding to a target with a smaller active site, thus improving selectivity for a target with a larger pocket.
The following table illustrates hypothetical structural modifications to the benzylamine moiety and their potential impact on target selectivity, based on established principles of medicinal chemistry.
| Compound | Modification on Benzyl Ring | Rationale for Improved Selectivity |
| Parent Compound | None | Baseline activity and selectivity |
| Analog 1 | 4-Fluoro | Introduction of a small, electron-withdrawing group can alter electronic interactions and potentially improve binding affinity and selectivity. |
| Analog 2 | 4-Methoxy | An electron-donating group can influence hydrogen bonding capacity and hydrophobic interactions. |
| Analog 3 | 3,4-Dichloro | The introduction of multiple substituents can create more specific steric and electronic profiles to fit a unique binding pocket. |
Computational Approaches to Scaffold Refinement
Computational chemistry plays a pivotal role in modern drug discovery by enabling the rapid in silico evaluation of large numbers of virtual compounds, thereby prioritizing synthetic efforts. For the refinement of the this compound scaffold, a variety of computational techniques would be employed.
Molecular docking simulations, as mentioned earlier, are fundamental. These would be used to predict how analogs of this compound bind to the target protein and to estimate their binding affinities. This allows for a virtual screening of potential modifications.
Quantitative Structure-Activity Relationship (QSAR) studies would also be valuable. By building a mathematical model that correlates the structural features of a series of related benzamide derivatives with their biological activity, it is possible to predict the activity of novel, unsynthesized compounds. The model could incorporate descriptors such as hydrophobicity, electronic properties, and steric parameters of the substituents.
Molecular dynamics (MD) simulations offer a more dynamic view of the protein-ligand interactions. An MD simulation would track the movements of the this compound analog within the binding site over time, providing insights into the stability of the binding pose and the key interactions that maintain it. This can reveal subtle but important aspects of binding that are missed by static docking models. Research on other benzamide series has successfully used such computational tools to guide the optimization process.
The table below outlines how different computational approaches could be applied to refine the this compound scaffold.
| Computational Method | Application to Scaffold Refinement | Expected Outcome |
| Molecular Docking | Predict binding modes and affinities of virtual analogs. | Prioritization of compounds for synthesis with potentially higher potency. |
| QSAR | Develop predictive models of biological activity based on structural features. | Design of novel analogs with optimized properties based on the model's predictions. |
| Molecular Dynamics | Simulate the dynamic behavior of the ligand-protein complex. | Understanding of the stability of binding and the key intermolecular interactions. |
Future Research Directions and Emerging Methodologies for 4 Benzylamino Sulfonyl Benzamide Research
Development of Novel Synthetic Routes for Complex Analogues
The synthesis of structurally diverse analogues of 4-[(benzylamino)sulfonyl]benzamide is crucial for exploring their structure-activity relationships. While traditional methods have proven effective, the focus is shifting towards more efficient, sustainable, and versatile synthetic strategies. Future efforts will likely concentrate on the development of novel catalytic systems for the key bond-forming reactions, such as the sulfonylation and amidation steps.
Furthermore, the principles of combinatorial chemistry, which allow for the rapid synthesis of large libraries of related compounds, will be instrumental. nih.gov Methodologies like solid-phase synthesis, pioneered by Merrifield, and the synthesis of small molecule libraries, as demonstrated by Ellman, provide a foundation for creating diverse sets of this compound derivatives for screening. nih.gov The goal is to generate novel chemical entities with improved therapeutic properties. researchgate.net
Application of Advanced Analytical Techniques for Deeper Structural Insights
A thorough understanding of the three-dimensional structure of this compound and its analogues is paramount for rational drug design and for elucidating their mechanism of action. Advanced analytical techniques are indispensable for this purpose. High-resolution nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are fundamental for confirming the chemical structure of newly synthesized compounds. nih.gov
X-ray crystallography remains the gold standard for determining the precise three-dimensional arrangement of atoms in a molecule and for studying its interactions with biological macromolecules. Techniques such as fragment-based screening using NMR and X-ray crystallography can provide detailed insights into how these compounds bind to their targets. nih.gov These methods will be critical for the structure-aided optimization of sulfonamide scaffolds to enhance their biological activity. nih.gov
Integration of Multi-Scale Computational Modeling for Comprehensive Understanding
Computational modeling has become an integral part of modern chemical research, offering a powerful tool to predict molecular properties and to guide experimental work. For this compound, multi-scale computational approaches can provide a comprehensive understanding of its behavior from the molecular to the systems level.
Molecular docking simulations can predict the binding modes of different analogues within the active site of a target protein, helping to rationalize structure-activity relationships and to design more potent inhibitors. researchgate.netnih.gov Furthermore, more advanced techniques like physiologically-based pharmacokinetic (PBPK) modeling can be used to simulate the absorption, distribution, metabolism, and excretion (ADME) of these compounds in the body, which is a critical aspect of drug development. researchgate.netnih.gov The integration of these computational models can accelerate the discovery and development of new drugs based on the this compound scaffold. nih.gov
Exploration of Novel Molecular Targets and Mechanistic Pathways
While sulfonamides are well-known for their antimicrobial properties, the exploration of novel molecular targets for this compound and its derivatives could lead to new therapeutic applications. Systematic exploration of the biological activities of these compounds against a wide range of targets is a key area for future research.
The identification of new molecular targets will be crucial for expanding the therapeutic potential of this class of compounds. researchgate.net Understanding the mechanistic pathways through which these molecules exert their effects is equally important. A combination of experimental and computational approaches will be necessary to unravel the complex biological activities of these compounds.
High-Throughput Screening Methodologies for Derivative Libraries
High-throughput screening (HTS) is a powerful technology for the rapid evaluation of large numbers of compounds for their biological activity. nih.gov The development of diverse libraries of this compound derivatives, as discussed in section 7.1, will necessitate the use of efficient HTS methodologies. nih.gov
HTS integrates automation and advanced assay technologies to screen thousands or even millions of compounds against a specific biological target. nih.gov The selection of appropriate small molecule libraries for screening is a critical aspect of drug discovery and chemical biology programs. nih.govnih.gov The fitness of a screening collection depends on factors such as physicochemical properties, structural uniqueness, and molecular complexity. nih.govnih.gov As HTS platforms continue to improve, they will play a pivotal role in identifying novel bioactive agents from libraries of this compound analogues. nih.gov
Collaborative Research Opportunities in Chemical Biology and Material Science
The versatile nature of the this compound scaffold opens up opportunities for interdisciplinary research. Collaborative efforts between chemists, biologists, and material scientists can lead to innovative applications beyond traditional medicine.
In chemical biology, these compounds could be developed as chemical probes to study biological processes or as tools to validate new drug targets. In material science, the unique structural and electronic properties of sulfonamide-containing molecules could be exploited for the development of novel polymers, sensors, or other advanced materials. Such collaborations will be essential to fully realize the potential of this compound and its derivatives.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 4-[(benzylamino)sulfonyl]benzamide and related sulfonamide derivatives?
- Methodology : Synthesis typically involves coupling reactions between substituted benzoyl/sulfonyl chlorides and amines. For example, 4-substituted benzenesulfonyl chloride can react with benzylamine under basic conditions (e.g., triethylamine in anhydrous dichloromethane) to form the sulfonamide bond. Post-synthesis purification via column chromatography and characterization via -NMR, IR, and mass spectrometry are standard .
- Key considerations : Solvent selection (e.g., DMF for polar intermediates), reaction temperature (room temperature to 60°C), and stoichiometric ratios to minimize side products like disubstituted derivatives.
Q. How is the structural integrity of this compound validated in experimental settings?
- Analytical techniques :
- Spectroscopy : -NMR for proton environment analysis, IR for functional group identification (e.g., sulfonamide S=O stretching at ~1150–1350 cm), and high-resolution mass spectrometry (HRMS) for molecular weight confirmation.
- Elemental analysis : Carbon, hydrogen, nitrogen, and sulfur (CHNS) analysis to confirm purity .
Advanced Research Questions
Q. What role does this compound play in enhancing homologous recombination (HR) efficiency in genetic studies?
- Mechanistic insight : The compound (and its analogs like RS-1) acts as a RAD51 enhancer, stabilizing nucleoprotein filaments during HR-mediated DNA repair. This is critical in organisms with low intrinsic HR efficiency, such as diplonemids, where Rad51 levels directly correlate with recombination success .
- Experimental design :
- Concentration optimization : Titrate RS-1 (e.g., 5–50 µM) in transfection protocols to balance HR enhancement with cytotoxicity.
- Validation : Use Western blotting to monitor Rad51 expression and fluorescence-based reporter assays to quantify HR efficiency .
Q. How can researchers resolve contradictions in reported HR enhancement efficacy of this compound across different model systems?
- Data analysis framework :
- Species-specific factors : Compare Rad51 ortholog activity and endogenous repair machinery (e.g., Diplonema papillatum vs. mammalian cells).
- Dose-response profiling : Systematically test compound concentrations and exposure times to identify optimal thresholds.
- Control experiments : Include RAD51-knockdown models to isolate compound-specific effects from background HR activity .
Q. What computational approaches are suitable for predicting the binding interactions of this compound with RAD51 or other targets?
- Methodology :
- Molecular docking : Use Glide XP scoring to model ligand-receptor interactions, incorporating hydrophobic enclosure and hydrogen-bonding motifs .
- MD simulations : Apply Amber or GROMACS to assess binding stability under physiological conditions.
- Validation : Cross-reference computational predictions with mutagenesis studies (e.g., RAD51 ATP-binding site mutants) to confirm critical residues .
Methodological and Experimental Design Considerations
Q. How should researchers design assays to evaluate the cytotoxicity of this compound in eukaryotic cells?
- Protocol :
- Cell viability assays : Use MTT or resazurin-based assays across a concentration gradient (1–100 µM).
- Apoptosis markers : Monitor caspase-3/7 activity via fluorogenic substrates.
- Cell cycle analysis : Employ flow cytometry with propidium iodide staining to detect compound-induced arrest (e.g., G2/M phase) .
Q. What strategies optimize the solubility and bioavailability of this compound in in vitro studies?
- Approaches :
- Solubility enhancers : Use DMSO (≤0.1% v/v) or cyclodextrin-based carriers.
- Pro-drug modification : Introduce hydrolyzable esters (e.g., acetyl groups) to improve membrane permeability.
- Analytical validation : Quantify intracellular concentrations via LC-MS/MS to confirm bioavailability .
Data Interpretation and Reproducibility
Q. How can researchers address batch-to-batch variability in synthesized this compound?
- Quality control measures :
- Standardized synthesis : Document reaction conditions (e.g., inert atmosphere, exact stoichiometry).
- Batch characterization : Perform -NMR and HPLC (≥95% purity) for each batch.
- Biological replicates : Test multiple batches in parallel to ensure consistent HR enhancement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
